molecular formula C12H15ClO B8536064 1-[4-(4-Chlorobutyl)phenyl]ethan-1-one CAS No. 4831-03-2

1-[4-(4-Chlorobutyl)phenyl]ethan-1-one

Cat. No.: B8536064
CAS No.: 4831-03-2
M. Wt: 210.70 g/mol
InChI Key: SAQNYLHKMFCPQM-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobutyl)phenyl]ethan-1-one is a substituted acetophenone derivative featuring a 4-chlorobutyl chain attached to the para position of the phenyl ring. Acetophenone derivatives are widely used in organic synthesis, pharmaceuticals, and materials science due to their reactivity and versatility. The chlorobutyl substituent may enhance lipophilicity and influence electronic properties, making it relevant for drug design and catalysis .

Properties

CAS No.

4831-03-2

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-[4-(4-chlorobutyl)phenyl]ethanone

InChI

InChI=1S/C12H15ClO/c1-10(14)12-7-5-11(6-8-12)4-2-3-9-13/h5-8H,2-4,9H2,1H3

InChI Key

SAQNYLHKMFCPQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 1-[4-(4-Chlorobutyl)phenyl]ethan-1-one with key analogs, highlighting structural variations and their implications:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound 4-Chlorobutyl ~226.7 (estimated) N/A Potential catalyst intermediate
1-(4-(Chloromethyl)phenyl)ethan-1-one Chloromethyl 168.62 N/A Precursor for Suzuki coupling
1-(4-((4-Chlorobenzyl)oxy)phenyl)ethan-1-one 4-Chlorobenzyloxy 290.75 N/A Intermediate in heterocyclic synthesis
1-(4-(Phenylethynyl)phenyl)ethan-1-one Phenylethynyl 236.28 N/A NMR studies for hydrogenation
1-(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)ethan-1-one Nitro-trifluoromethylphenoxy 369.28 N/A High-cost specialty chemical

Key Observations :

  • Chlorinated Alkyl Chains : The chlorobutyl group in the target compound provides a longer hydrophobic chain compared to chloromethyl derivatives (e.g., 1-(4-(chloromethyl)phenyl)ethan-1-one). This may improve membrane permeability in drug candidates or modify solubility in catalytic systems .
  • Electron-Withdrawing Groups: Compounds like 1-(4-(2-Nitro-4-(trifluoromethyl)phenoxy)phenyl)ethan-1-one exhibit strong electron-withdrawing effects, which could enhance electrophilic reactivity compared to the electron-neutral chlorobutyl group .

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